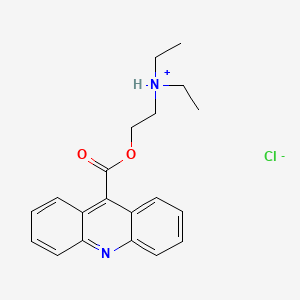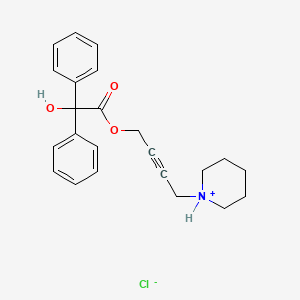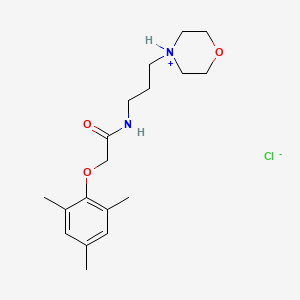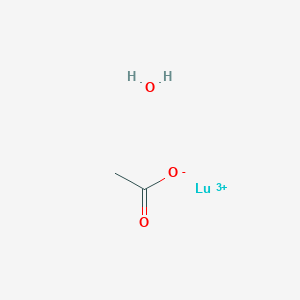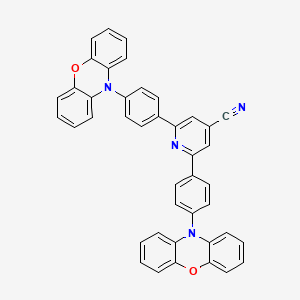
2,6-Bis(4-(10H-phenoxazin-10-yl)phenyl)isonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(4-(10H-phenoxazin-10-yl)phenyl)isonicotinonitrile is a complex organic compound with the molecular formula C42H26N4O2. It is known for its applications in material science, particularly in organic light-emitting diodes (OLEDs) as a dopant . The compound’s structure includes phenoxazine moieties, which contribute to its unique electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-(10H-phenoxazin-10-yl)phenyl)isonicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Phenoxazine Derivatives: Starting with phenoxazine, various substituents are introduced to form 10H-phenoxazin-10-yl derivatives.
Coupling Reactions: These derivatives are then coupled with 4-bromobenzonitrile using palladium-catalyzed cross-coupling reactions.
Cyclization: The final step involves cyclization to form the isonicotinonitrile core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
化学反応の分析
Types of Reactions
2,6-Bis(4-(10H-phenoxazin-10-yl)phenyl)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The phenoxazine moieties can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
2,6-Bis(4-(10H-phenoxazin-10-yl)phenyl)isonicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a dopant in OLEDs to enhance their efficiency and stability.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Employed in the development of advanced materials for electronic devices.
作用機序
The mechanism of action of 2,6-Bis(4-(10H-phenoxazin-10-yl)phenyl)isonicotinonitrile involves its interaction with molecular targets such as reactive oxygen species (ROS) and cellular membranes. The phenoxazine moieties can undergo redox reactions, leading to the generation of ROS, which can induce cell death in cancer cells. Additionally, the compound’s ability to absorb and emit light makes it useful in photodynamic therapy .
類似化合物との比較
Similar Compounds
Phenoxazine: A parent compound with similar electronic properties.
Phenothiazine: Another compound with a similar structure but containing sulfur instead of oxygen.
2,5-Bis(4-(10H-phenothiazin-10-yl)phenyl)-1,3,4-oxadiazole: A compound with similar applications in OLEDs.
Uniqueness
2,6-Bis(4-(10H-phenoxazin-10-yl)phenyl)isonicotinonitrile is unique due to its combination of phenoxazine moieties and isonicotinonitrile core, which provides distinct electronic properties and makes it highly effective as a dopant in OLEDs. Its ability to undergo various chemical reactions also adds to its versatility in scientific research .
特性
分子式 |
C42H26N4O2 |
|---|---|
分子量 |
618.7 g/mol |
IUPAC名 |
2,6-bis(4-phenoxazin-10-ylphenyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C42H26N4O2/c43-27-28-25-33(29-17-21-31(22-18-29)45-35-9-1-5-13-39(35)47-40-14-6-2-10-36(40)45)44-34(26-28)30-19-23-32(24-20-30)46-37-11-3-7-15-41(37)48-42-16-8-4-12-38(42)46/h1-26H |
InChIキー |
RFNAMWLOBSAVQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=CC(=CC(=N5)C6=CC=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethanol, 2,2',2''-[(butylstannylidyne)tris(thio)]tris-](/img/structure/B13778347.png)


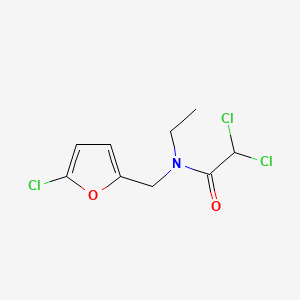

![Heptanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octadecanoic acid](/img/structure/B13778379.png)
